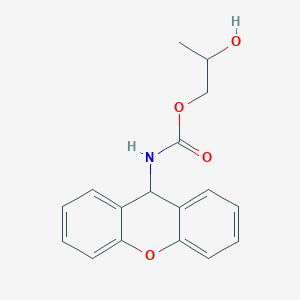
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate is a chemical compound with a molecular formula of C18H17N3O6 and a molecular weight of 371.3441 g/mol . This compound is part of the xanthene derivatives family, which are known for their diverse applications in various fields such as pharmaceuticals, dyes, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of xanthen-9-one with appropriate alkyl halides under specific conditions. One method involves the use of the dianion of xanthen-9-one, which reacts with alkyl halides to form various 9-alkyl derivatives of xanthen-9-ol . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate has several scientific research applications, including:
作用机制
The mechanism of action of 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate include other xanthene derivatives such as:
- 9-phenyl-9H-xanthen-9-ol
- 9-cyclohepta-2,4,6-trien-1-yl-9H-xanthen-9-ol
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
生物活性
2-Hydroxypropyl N-(9H-xanthen-9-yl)carbamate (CAS No. 7473-47-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C13H13NO3
Molecular Weight: 233.25 g/mol
IUPAC Name: this compound
Structure: The compound features a xanthenyl group, which is known for its fluorescent properties, and a carbamate moiety that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. These interactions can lead to:
- Enzyme Modulation: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Antioxidant Properties: It has been suggested that the xanthenyl group contributes to antioxidant activities, potentially protecting cells from oxidative stress.
- Neuroprotective Effects: Preliminary studies indicate that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases.
In Vitro Studies
Several studies have investigated the biological activity of this compound in vitro:
- Neuroprotection in Neuroblastoma Cells:
- Antioxidant Activity:
In Vivo Studies
Limited in vivo studies have been conducted; however, initial findings suggest potential therapeutic applications:
- Alzheimer's Disease Models:
Case Studies
-
Case Study on Neuroprotection:
- A study involving the administration of this compound showed a reduction in neuronal apoptosis in models subjected to oxidative stress. The results highlighted its potential as a therapeutic agent for neurodegenerative conditions.
-
Pharmacokinetic Profile:
- Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, enhancing its prospects for clinical application.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
属性
CAS 编号 |
7473-47-4 |
|---|---|
分子式 |
C17H17NO4 |
分子量 |
299.32 g/mol |
IUPAC 名称 |
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C17H17NO4/c1-11(19)10-21-17(20)18-16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-9,11,16,19H,10H2,1H3,(H,18,20) |
InChI 键 |
BCJYUPIJOQUJEA-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















